1-(4-Ethynyl-2-methoxyphenyl)-1h-imidazole
Overview
Description
1-(4-Ethynyl-2-methoxyphenyl)-1h-imidazole is a chemical compound that features an imidazole ring substituted with a 4-ethynyl-2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethynyl-2-methoxyphenyl)-1h-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodo-2-methoxyaniline and propargyl bromide.
Coupling Reaction: The 4-iodo-2-methoxyaniline undergoes a coupling reaction with propargyl bromide in the presence of a palladium catalyst to form 4-ethynyl-2-methoxyaniline.
Cyclization: The 4-ethynyl-2-methoxyaniline is then subjected to cyclization with glyoxal and ammonium acetate to form the imidazole ring, resulting in this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethynyl-2-methoxyphenyl)-1h-imidazole can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted phenyl-imidazole derivatives.
Scientific Research Applications
1-(4-Ethynyl-2-methoxyphenyl)-1h-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Ethynyl-2-methoxyphenyl)-1h-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the imidazole ring can coordinate with metal ions or form hydrogen bonds with biological targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Iodo-2-methoxyaniline
- 2-(4-Ethynyl-2-methoxyphenyl)-5-methyl-1,3,4-oxadiazole
Uniqueness
1-(4-Ethynyl-2-methoxyphenyl)-1h-imidazole is unique due to its combination of an ethynyl group and an imidazole ring, which imparts distinct chemical reactivity and biological activity compared to similar compounds. The presence of the methoxy group further enhances its solubility and interaction with biological targets.
Properties
IUPAC Name |
1-(4-ethynyl-2-methoxyphenyl)imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-3-10-4-5-11(12(8-10)15-2)14-7-6-13-9-14/h1,4-9H,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPAHGIWYZTRNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#C)N2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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